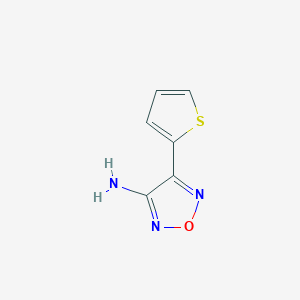

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine, also known as 4-TODA, is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It is a type of amine, which is a compound that contains a nitrogen atom connected to a carbon atom. 4-TODA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent, catalyst, and building block in a variety of chemical reactions. In addition, 4-TODA has been found to have a number of medicinal properties, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Electrochemical Biosensors

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: derivatives have been utilized in the development of electrochemical biosensors . These sensors leverage the conductive properties of polymers containing the thiophene moiety. For instance, ferrocene-functionalized derivatives have been synthesized and copolymerized with related compounds at graphite electrodes. The amino groups on the polymer backbone are used for the covalent attachment of enzymes like glucose oxidase, which facilitates the detection of glucose levels in biological samples .

Electrochromic Devices

The compound’s derivatives are also applied in high-contrast electrochromic devices (ECDs) . These devices change color in response to electrical input and are used in applications like smart windows, displays, and rear-view mirrors. The thiophene units contribute to the polymer’s ability to exhibit multiple colors and high optical contrast, which are essential features for ECDs .

Conducting Polymers

In the field of conducting polymers , thiophene derivatives are key components due to their excellent electrical conductivity and stability. They are incorporated into materials for batteries, electronic devices, sensors, capacitors, and electromagnetic devices. The integration of thiophene-based compounds into polymeric structures can enhance the performance of these materials .

Organic Synthesis

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine: is involved in organic synthesis processes. Its structure allows for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals. The compound can act as a building block for synthesizing various organic molecules, leading to new drugs and treatments .

Biotechnology

In biotechnology, thiophene derivatives are used to modify surfaces for the attachment of biomolecules. This modification can improve the interaction between biological entities and synthetic materials, which is crucial for the development of biosensors, diagnostic tools, and tissue engineering applications .

Catalysis

The compound’s derivatives serve as catalysts in chemical reactions. Their unique structure can accelerate reactions, increase selectivity, and improve yields. This is particularly valuable in the production of fine chemicals and pharmaceuticals, where precise control over reaction conditions is necessary .

Electronics

Thiophene-based compounds are integral to the electronics industry. They are used in the production of semiconductors, light-emitting diodes (LEDs), and other electronic components. The compound’s ability to conduct electricity and its stability under various conditions make it an ideal choice for these applications .

Polymer Chemistry

Finally, in polymer chemistry, 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is used to create new polymeric materials with enhanced properties. These materials can have applications in coatings, adhesives, and composite materials. The compound’s versatility allows for the design of polymers with specific characteristics tailored to particular uses .

Eigenschaften

IUPAC Name |

4-thiophen-2-yl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUZJZUKDVRNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362838 |

Source

|

| Record name | SBB002764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186509-03-5 |

Source

|

| Record name | SBB002764 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)

![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)

![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)

![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)

![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)

![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)

![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)

![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)

![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)